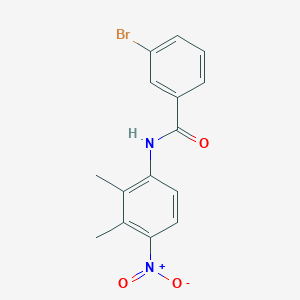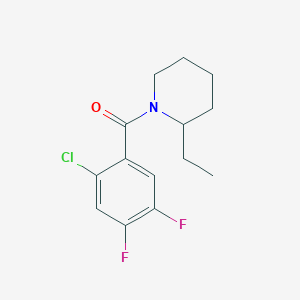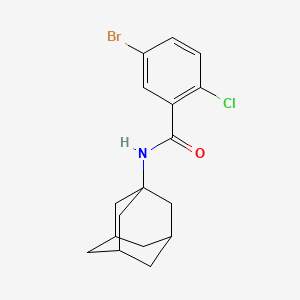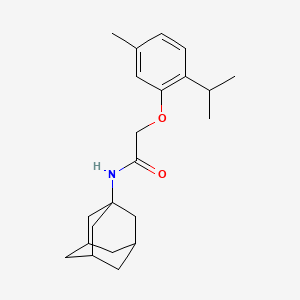![molecular formula C26H27N3O3S B4056483 N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide](/img/structure/B4056483.png)
N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide
概要
説明
N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a phenyl ring substituted with a pentanoylamino group, a carbamothioyl group, and a phenoxymethyl group. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-(pentanoylamino)benzoic acid: This intermediate is synthesized by reacting 3-aminobenzoic acid with pentanoyl chloride in the presence of a base such as pyridine.
Formation of 3-(pentanoylamino)phenyl isothiocyanate: The 3-(pentanoylamino)benzoic acid is then treated with thiophosgene to form the corresponding isothiocyanate.
Coupling with 4-(phenoxymethyl)aniline: The final step involves the reaction of 3-(pentanoylamino)phenyl isothiocyanate with 4-(phenoxymethyl)aniline under mild conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and high-throughput screening to identify optimal reaction conditions.
化学反応の分析
Types of Reactions
N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxymethyl group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like tetrahydrofuran or ethanol.
Substitution: Nucleophiles such as halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Amines, alcohols, and other reduced derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions and enzyme activity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Additionally, it may interact with cellular receptors, triggering signaling pathways that result in physiological changes.
類似化合物との比較
N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide can be compared with other similar compounds, such as:
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and are used in the production of dyes and herbicides.
Ringer’s lactate solution: A mixture of sodium chloride, sodium lactate, potassium chloride, and calcium chloride in water, used for fluid resuscitation.
Steviol glycosides: Chemical compounds responsible for the sweet taste of Stevia rebaudiana leaves, used as natural sweeteners.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties not found in the aforementioned compounds.
特性
IUPAC Name |
N-[[3-(pentanoylamino)phenyl]carbamothioyl]-4-(phenoxymethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O3S/c1-2-3-12-24(30)27-21-8-7-9-22(17-21)28-26(33)29-25(31)20-15-13-19(14-16-20)18-32-23-10-5-4-6-11-23/h4-11,13-17H,2-3,12,18H2,1H3,(H,27,30)(H2,28,29,31,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVJTUDXMIQGIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=CC(=CC=C1)NC(=S)NC(=O)C2=CC=C(C=C2)COC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{4-[(4-METHOXYPHENYL)AMINO]-3-NITROPHENYL}-1,2-DIHYDROPHTHALAZIN-1-ONE](/img/structure/B4056406.png)
![2-methyl-N-{3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]propyl}-1,3-thiazole-4-carboxamide](/img/structure/B4056412.png)
![1-(3-fluoro-4-methoxybenzyl)-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4056415.png)

![5-[4-(benzylamino)phthalazin-1-yl]-2-methyl-N-(pyridin-3-ylmethyl)benzenesulfonamide](/img/structure/B4056424.png)
![1-(cyclohexylcarbonyl)-N-[3-(2-oxopyrrolidin-1-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B4056426.png)
![N-[3-[(2-naphthalen-1-yloxyacetyl)amino]phenyl]pentanamide](/img/structure/B4056430.png)
![2-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B4056434.png)
![8-(1H-indol-2-ylmethyl)-2-methylhexahydro-2H-pyrazino[1,2-a]pyrazin-1(6H)-one](/img/structure/B4056436.png)


![2-[4-(1,3-dioxoisoindol-2-yl)butanoylamino]-N-(oxolan-2-ylmethyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4056452.png)

